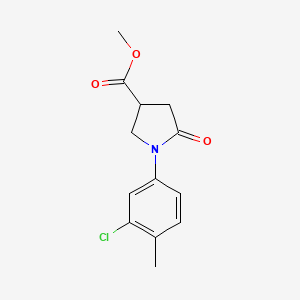

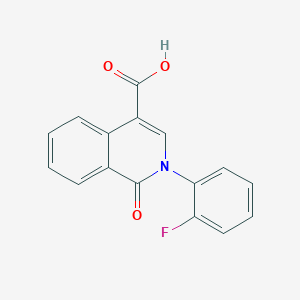

![molecular formula C12H13N3OS B1345299 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde CAS No. 916766-91-1](/img/structure/B1345299.png)

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde" is a derivative of thieno[3,2-d]pyrimidine, which is a significant pharmacophore in medicinal chemistry. Thieno[3,2-d]pyrimidines are known for their wide range of biological activities and are of interest in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been reported through various methods. One approach involves a green synthesis via a catalytic four-component reaction, which is characterized by step economy and easy purification . Another method includes the reaction of pyridine-2(1H)-thione with α-halo-reagents, followed by cyclization and condensation reactions to yield various thieno[3,2-d]pyrimidine derivatives . Additionally, polynuclear thieno[3,2-d]pyrimidone derivatives have been synthesized through intermolecular reactions with aliphatic acids and α-haloketones .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a thieno[3,2-d]pyrimidine core, which can be further modified to yield a variety of derivatives with different substituents. These modifications can significantly affect the biological activity of the compounds .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including heterocyclization, nucleophilic displacement, and cyclocondensation, to form new compounds with potential pharmacological activities . The reactivity of these compounds allows for the synthesis of a diverse range of derivatives, which can be tailored for specific biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thieno[3,2-d]pyrimidine core. These properties are crucial for the pharmacokinetics and pharmacodynamics of the compounds . The synthesized compounds are typically characterized using techniques such as UV-Visible spectroscopy, FT-IR, H-NMR, and mass spectrometry to confirm their structures .

Relevant Case Studies

Several studies have reported the biological activities of thieno[3,2-d]pyrimidine derivatives. For instance, some derivatives have shown antimicrobial activity against various bacterial and fungal strains . Others have demonstrated analgesic and antiparkinsonian activities, which are comparable to known reference drugs . These case studies highlight the therapeutic potential of thieno[3,2-d]pyrimidine derivatives in treating various diseases.

Wissenschaftliche Forschungsanwendungen

-

Synthetic Approaches to Thieno[3,2-d]pyrimidine Derivatives

- Application: Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are used in the synthesis of various organic compounds .

- Method: The most common synthetic methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .

- Results: This method has been used to prepare thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .

-

- Application: Thienopyrimidine derivatives have been studied for their anticancer effects through the inhibition of various enzymes and pathways .

- Method: The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority .

- Results: Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development .

Eigenschaften

IUPAC Name |

1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6-9H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMBYHWGCCTCNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C=O)C2=NC=NC3=C2SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640411 |

Source

|

| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde | |

CAS RN |

916766-91-1 |

Source

|

| Record name | 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916766-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

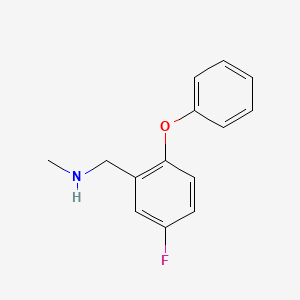

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

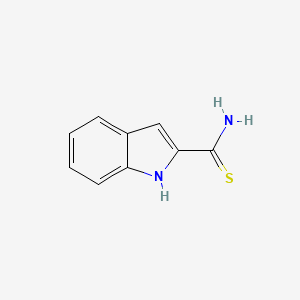

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)

![4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1345245.png)

![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride](/img/structure/B1345247.png)